[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid
Overview
Description
“[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 1333403-67-0 . It has a molecular weight of 220.01 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
“[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid” is a powder at room temperature . It has a molecular weight of 220.01 .
Scientific Research Applications
Antimicrobial Activity : Some derivatives of 3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid have been synthesized for potential antimicrobial applications. For instance, compounds synthesized from reactions involving similar boronic acids showed excellent to good antibacterial activity compared to reference drugs (B. Mistry et al., 2016).
Synthesis and Crystal Structure Analysis : Research has been conducted on the synthesis and crystal structure of related pyrazole compounds, which contributes to the understanding of their structural and chemical properties. This information is crucial for their application in various fields, including pharmaceuticals and materials science (Wan-Sin Loh et al., 2013).
Optical Modulation and Sensor Development : Phenyl boronic acids, which are structurally related to 3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid, have been used to create sensors for saccharide recognition. This application is significant in developing biomedical sensors and devices (B. Mu et al., 2012).
Fluorescence Studies and Nonlinear Optical Properties : Certain fluorophores synthesized using phenyl boronic acid derivatives exhibit interesting properties like solid-state fluorescence and second-order nonlinear optical responses. These properties have potential applications in optical materials and fluorescent sensors (Yi-feng Sun et al., 2012).
Bioimaging and Intracellular Sensing : Boronic acid derivatives are also used in bioimaging. For example, a boronic acid derivative was developed for sequential "on-off-on" type relay fluorescence probing, useful for detecting ions like Fe3+ and F- in living cells. This has significant implications for bioimaging and intracellular sensing (M. Selvaraj et al., 2019).
Future Directions
The future directions of “[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid” could involve further exploration of its potential antimicrobial properties . Additionally, given the versatility of boronic acids in chemical reactions , there could be potential for this compound to be used in the synthesis of other bioactive molecules.
properties
IUPAC Name |
[3-fluoro-4-(pyrazol-1-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BFN2O2/c12-10-6-9(11(15)16)3-2-8(10)7-14-5-1-4-13-14/h1-6,15-16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVOYBMPDRQBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2C=CC=N2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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